molecular formula C3H7FN2O B3047408 1-(2-Fluoroethyl)urea CAS No. 13907-90-9

1-(2-Fluoroethyl)urea

Cat. No.: B3047408
CAS No.: 13907-90-9
M. Wt: 106.1 g/mol
InChI Key: SNHLRJSKPOPBPO-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)urea is a urea derivative characterized by a fluoroethyl group (-CH₂CH₂F) attached to the urea backbone. The compound’s molecular formula is C₃H₇FN₂O (if unsubstituted) or C₄H₉FN₂O for its methyl-substituted analogue, 1-(2-fluoroethyl)-3-methylurea (CAS 13907-91-0) . The fluorine atom introduces electronegativity, which may enhance hydrogen-bonding interactions and influence solubility or metabolic stability compared to non-fluorinated analogues .

Properties

IUPAC Name

2-fluoroethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHLRJSKPOPBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293416
Record name 1-(2-fluoroethyl)urea
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Molecular Weight

106.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13907-90-9
Record name NSC89403
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Record name 1-(2-fluoroethyl)urea
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Record name (2-fluoroethyl)urea
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Chemical Reactions Analysis

1-(2-Fluoroethyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Fluoroethyl)urea has been identified as a promising scaffold in drug discovery, particularly for developing alpha-2 adrenergic agents. Research indicates that derivatives of fluoroethyl ureas exhibit analgesic properties, making them candidates for pain management therapies. A patent outlines the synthesis and therapeutic applications of these compounds, emphasizing their role in treating pain and other related conditions .

Case Study: Alpha-2 Adrenergic Agents

  • Compound : this compound derivatives
  • Therapeutic Use : Analgesia
  • Mechanism : Targeting alpha-2 adrenergic receptors to modulate pain pathways.

Agricultural Applications

In agricultural science, controlled-release urea (CRU) formulations have been shown to enhance nitrogen use efficiency (NUE) and improve crop yields compared to conventional urea. While not directly using this compound, the principles behind CRU applications can be extrapolated to understand how similar urea derivatives might function in enhancing nutrient delivery in crops.

Case Study: Controlled-Release Urea

  • Study Reference : Field trials assessing the impact of CRU on rice yield.
  • Findings :
    • CRU improved synchronization between soil nitrogen supply and plant demand.
    • Reduced nitrogen losses through ammonia volatilization.
    • Enhanced rice grain yield by up to 20% compared to traditional urea applications .

Synthetic Methodologies

The synthesis of urea derivatives, including this compound, has been advanced through innovative catalytic methods. Recent studies highlighted the use of bismuth selenide as a catalyst for synthesizing various organic ureas, showcasing its high catalytic activity and durability under mild conditions . This method can potentially be adapted for synthesizing this compound efficiently.

Synthesis Overview

  • Catalyst : Bismuth selenide nanoparticles
  • Conditions : Room temperature, high yield synthesis.
  • Applications : Broad substrate scope including various amines and benzamides.

Comparative Data Table

The following table summarizes the applications and findings related to this compound across different fields:

Application FieldCompound TypeKey FindingsReference
Medicinal ChemistryAlpha-2 adrenergic agentsPotential analgesic properties
Agricultural ScienceControlled-release ureaImproved NUE and crop yield
Synthetic MethodologiesUrea derivatives synthesisHigh yield synthesis using bismuth selenide catalyst

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming stable urea linkages with the active site residues. This interaction can disrupt the normal function of the enzyme, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with polar functional groups also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Substituent Variations: Haloethyl Ureas

a. 1-(2-Chloroethyl)-3-phenylurea (CAS 7144-13-0)

  • Structure : Features a chloroethyl (-CH₂CH₂Cl) group and a phenyl substituent.
  • Properties: The chlorine atom increases molecular weight (vs. fluorine) and alters reactivity.
  • Applications : Chloroethyl ureas are intermediates in synthesizing nitrosoureas, which are studied for antitumor activity .

b. 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea

  • Structure: Incorporates a nitroso (-NO) group and a cyclohexyl substituent.
  • Properties: The nitroso group confers mutagenicity and carcinogenicity.
  • Toxicity : Demonstrated dose-dependent mutagenicity in V-79 Chinese hamster cells, with toxicity linked to DNA single-strand breaks and cross-linking .

c. 1-ETHYL-1-(2-METHYLPHENYL)UREA (CAS 20722-63-8)

  • Structure : Contains ethyl and methylphenyl substituents instead of fluoroethyl.
  • Hazards : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory tract irritant (H335) .

Nitrosoureas vs. Non-Nitrosated Analogues

Nitrosoureas (e.g., 1-(2-fluoroethyl)-1-nitrosourea, CAS 69112-98-7) are distinct due to their nitroso group. Key differences include:

  • Reactivity: Nitrosoureas undergo decomposition to release alkylating agents (e.g., 2-fluoroethyl isocyanate), enabling DNA alkylation and cross-linking. Non-nitrosated ureas lack this mechanism .
  • Toxicity Profile: Nitroso derivatives are potent mutagens and carcinogens, whereas non-nitrosated analogues like 1-(2-fluoroethyl)urea show lower acute toxicity but may still pose risks depending on substituents .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituents CAS Number Toxicity Highlights Applications
This compound* C₃H₇FN₂O -CH₂CH₂F N/A Limited data; lower acute toxicity Pharmaceutical intermediates
1-(2-Fluoroethyl)-3-methylurea C₄H₉FN₂O -CH₂CH₂F, -CH₃ 13907-91-0 Not explicitly reported Synthesis, drug development
1-(2-Chloroethyl)-3-phenylurea C₉H₁₁ClN₂O -CH₂CH₂Cl, -C₆H₅ 7144-13-0 Potential alkylating agent precursor Intermediate for nitrosoureas
1-(2-Fluoroethyl)-1-nitrosourea C₃H₆FN₃O₂ -CH₂CH₂F, -NO 69112-98-7 Mutagenic, carcinogenic, releases toxic fumes Research (DNA damage studies)
1-ETHYL-1-(2-METHYLPHENYL)UREA C₁₀H₁₄N₂O -CH₂CH₃, -C₆H₄(CH₃) 20722-63-8 H302 (acute toxicity), H315 (skin irritation) Laboratory chemicals

*Assumed structure; exact CAS may vary.

Research Findings and Mechanistic Insights

  • DNA Interaction : Fluoroethyl nitrosoureas induce DNA cross-linking via a two-step mechanism: initial alkylation followed by displacement of fluoride, forming an ethyl bridge between DNA strands. Chloroethyl analogues exhibit stronger cross-linking due to chlorine’s superior leaving-group ability compared to fluorine .
  • Mutagenicity : Nitrosoureas like 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea show higher mutagenic potency at high toxicity levels, whereas methyl-nitrosoureas are mutagenic even at low toxicity .

Biological Activity

1-(2-Fluoroethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a urea functional group substituted with a 2-fluoroethyl moiety. This structure is crucial for its interaction with biological targets, enhancing its reactivity and specificity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluoroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can significantly alter metabolic pathways and cellular signaling processes.

Pharmacological Properties

This compound has been investigated for several pharmacological activities:

  • Antidiuretic Action : It has shown potential as a stimulant for the V2 receptor, which is involved in water retention in the kidneys. Studies confirmed that this compound exhibits strong antidiuretic effects in vivo, making it a candidate for treating conditions like central diabetes insipidus .
  • Anticancer Activity : Research indicates that this compound derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have been tested against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cells, demonstrating significant growth inhibition .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus. Notably, certain derivatives demonstrated over 90% growth inhibition against Acinetobacter baumannii .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiureticStrong stimulation of V2 receptors
AnticancerSignificant antiproliferative effects
AntimicrobialEffective against multiple bacterial strains

Case Study: Anticancer Activity

A study conducted by Parveen et al. (2020) explored the antiproliferative effects of various urea derivatives, including those based on this compound. The mechanism was linked to the inhibition of cell cycle progression through modulation of specific kinase pathways, highlighting the potential for developing targeted cancer therapies .

Case Study: Antidiuretic Effect

In vivo experiments using low osmotic pressure solution reflux rats demonstrated that this compound significantly reduced urine output, confirming its efficacy as an antidiuretic agent. This effect was attributed to its action on the V2 receptor, which promotes water reabsorption in renal tubules .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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